Cas no 1657-71-2 (1,1'-Biphenyl,4',4'''-(1E)-1,2-ethenediylbis-)
1657-71-2 structure
Product Name:1,1'-Biphenyl,4',4'''-(1E)-1,2-ethenediylbis-
Numero CAS:1657-71-2
MF:C26H20
MW:332.437006950378
CID:183131
PubChem ID:5379121
Update Time:2025-04-19
1,1'-Biphenyl,4',4'''-(1E)-1,2-ethenediylbis- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,1'-Biphenyl,4',4'''-(1E)-1,2-ethenediylbis-
- (E)-4,4'-ethylenebis(1,1'-biphenyl)
- (E)-1,2-di([1,1'-biphenyl-4-yl])ethene
- (E)-1,2-di(biphenyl-4-yl)ethene
- (E)-4,4'-Diphenylstilbene
- (E)-p,p'-Diphenylstilbene
- 4,4''-[(E)-1,2-Ethenediyl]bis[1,1'-biphenyl]
- 4,4'-diphenylstilbene
- 4,4'-diphenyl-trans-stilbene
- diphenylstilbene
- EINECS 218-018-4
- (E)-1,2-di([1,1'-biphenyl]-4-yl)ethene
- HXWQJYVUJPBQEW-VAWYXSNFSA-
- NSC 88640
- trans-p,p'-Diphenylstilbene, suitable for liquid scintillation spectrometry
- 1,2-Di([1,1'-biphenyl]-4-yl)ethene
- trans-para,para'-diphenylstilbene
- EINECS 216-757-7
- 1657-71-2
- NSC 24862
- 1,1'-Biphenyl,4-(2-[1,1'-biphenyl]-4-ylethenyl)-
- A853134
- InChI=1/C26H20/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-20H/b12-11+
- MFCD00003063
- AKOS005257973
- 4-[(E)-2-[1,1'-Biphenyl]-4-ylethenyl]-1,1'-biphenyl #
- trans-4,4'-Diphenylstilbene
- 2039-68-1
- DTXSID501309999
- 1,1'-Biphenyl, 4-(2-[1,1'-biphenyl]-4-ylethenyl)-
- HXWQJYVUJPBQEW-VAWYXSNFSA-N
- NS00046326
- 4,4'-Diphenylstilben
- NSC88640
- 1,1'-Biphenyl, 4,4''-(1,2-ethenediyl)bis-
- (E)-4,4/'-ethylenebis(1,1/'-biphenyl)
- NSC-88640
- 1-phenyl-4-[(E)-2-(4-phenylphenyl)ethenyl]benzene
- BCP11404
-
- Inchi: 1S/C26H20/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-20H/b12-11+
- Chiave InChI: HXWQJYVUJPBQEW-VAWYXSNFSA-N
- Sorrisi: C1(C=CC(/C=C/C2C=CC(=CC=2)C2C=CC=CC=2)=CC=1)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 334.17200
- Massa monoisotopica: 332.156501
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 367
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 8.1
- Superficie polare topologica: 0
Proprietà sperimentali
- Densità: 1.096
- Punto di ebollizione: 517.3°Cat760mmHg
- Punto di infiammabilità: 264.2°C
- Indice di rifrazione: 1.666
- PSA: 0.00000
- LogP: 6.80580
1,1'-Biphenyl,4',4'''-(1E)-1,2-ethenediylbis- Letteratura correlata
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
1657-71-2 (1,1'-Biphenyl,4',4'''-(1E)-1,2-ethenediylbis-) Prodotti correlati
- 2039-68-1(4,4'-Diphenylstilbene)
- 2350-89-2(4-Vinylbiphenyl)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti